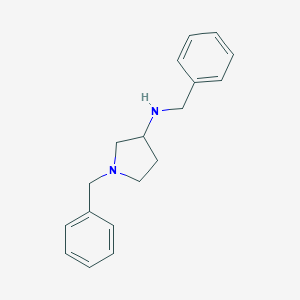

N,1-dibenzylpyrrolidin-3-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,1-dibenzylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-19-18-11-12-20(15-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEXKVGLZMEJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555881 | |

| Record name | N,1-Dibenzylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108963-20-8 | |

| Record name | N,1-Dibenzylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Dibenzyl-3-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,1-dibenzylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to N,1-dibenzylpyrrolidin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of the key intermediate, N-benzyl-3-pyrrolidinone, followed by a reductive amination reaction with benzylamine. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves the synthesis of the precursor molecule, N-benzyl-3-pyrrolidinone. The second stage employs a reductive amination reaction, where the newly synthesized N-benzyl-3-pyrrolidinone reacts with benzylamine in the presence of a suitable reducing agent to yield the final product.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of N-benzyl-3-pyrrolidinone

This procedure is adapted from a patented method and involves the reaction of benzylamine with ethyl acrylate, followed by a Dieckmann condensation and subsequent decarboxylation.

Materials:

-

Benzylamine

-

Ethyl acrylate

-

Sodium ethoxide

-

Toluene, anhydrous

-

Concentrated hydrochloric acid

-

Sodium hydroxide or Potassium hydroxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Michael Addition: In a reaction vessel, combine benzylamine (1.0 eq) and ethyl acrylate (1.0-1.2 eq). The reaction can be carried out neat or in a suitable solvent like ethanol. Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed. The product of this step is ethyl 3-(benzylamino)propanoate.

-

Dieckmann Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene, add the crude ethyl 3-(benzylamino)propanoate (1.0 eq) dropwise at a temperature maintained between 20-30°C. After the addition is complete, heat the mixture to reflux for 2-4 hours. This cyclization reaction forms the corresponding β-keto ester.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and slowly add concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

Work-up and Purification: After cooling, neutralize the reaction mixture with a strong base (e.g., NaOH or KOH) to a pH of 9-10. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-benzyl-3-pyrrolidinone can be purified by vacuum distillation.

Stage 2: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the reductive amination of N-benzyl-3-pyrrolidinone with benzylamine using sodium triacetoxyborohydride.

Materials:

-

N-benzyl-3-pyrrolidinone

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of N-benzyl-3-pyrrolidinone (1.0 eq) in DCE or DCM, add benzylamine (1.0-1.2 eq). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically stirred for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound and its precursor. Please note that yields are dependent on reaction scale and optimization.

Table 1: Synthesis of N-benzyl-3-pyrrolidinone

| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield |

| 1 | Ethyl 3-(benzylamino)propanoate | Benzylamine, Ethyl acrylate | - | Neat or Ethanol | High |

| 2 & 3 | N-benzyl-3-pyrrolidinone | Ethyl 3-(benzylamino)propanoate | Sodium ethoxide, HCl | Toluene | 60-70% |

Table 2: Synthesis of this compound

| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield |

| 4 | This compound | N-benzyl-3-pyrrolidinone, Benzylamine | NaBH(OAc)₃ | DCE or DCM | Moderate to High |

Table 3: Spectroscopic Data for this compound (Hypothetical)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.20 (m, 10H, Ar-H), 3.65 (s, 2H, N-CH₂-Ph), 3.60 (s, 2H, N-CH₂-Ph), 3.50-3.40 (m, 1H, CH-NH), 3.20-2.80 (m, 4H, pyrrolidine CH₂), 2.20-2.00 (m, 2H, pyrrolidine CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 139.0 (Ar-C), 138.5 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 128.3 (Ar-CH), 127.1 (Ar-CH), 60.5 (N-CH₂-Ph), 58.0 (N-CH₂-Ph), 55.0 (pyrrolidine CH), 53.0 (pyrrolidine CH₂), 51.0 (pyrrolidine CH₂), 33.0 (pyrrolidine CH₂) |

| Mass Spec. (ESI+) m/z | [M+H]⁺ calculated for C₁₈H₂₂N₂: 267.1805; found: 267.1808 |

Note: The spectroscopic data presented in Table 3 is hypothetical and based on the expected structure. Actual experimental data should be acquired for confirmation.

Signaling Pathways and Logical Relationships

The core of the second stage of this synthesis is the reductive amination process. This reaction follows a logical progression of chemical transformations that can be visualized as follows:

Figure 2: Reductive amination pathway.

This diagram illustrates the initial reaction between the ketone (N-benzyl-3-pyrrolidinone) and the amine (benzylamine) to form an iminium ion intermediate. This intermediate is then reduced by sodium triacetoxyborohydride to yield the final tertiary amine product, this compound.

This in-depth technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements. Standard laboratory safety precautions should be followed throughout all experimental procedures.

An In-depth Technical Guide to the Chemical Properties of N,1-dibenzylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,1-dibenzylpyrrolidin-3-amine, also known by its synonym N-benzyl-1-benzylpyrrolidin-3-amine and CAS number 108963-20-8, is a disubstituted pyrrolidine derivative. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core scaffold in numerous natural products and synthetic compounds with significant biological activity.[1] The presence of two benzyl groups in this compound suggests potential applications in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS), given that benzyl groups can influence lipophilicity and interactions with biological targets.[2][3] This guide provides a comprehensive overview of the available chemical and physical properties of this compound, outlines a plausible synthetic route, and discusses its potential, though largely unexplored, biological relevance based on structurally related compounds.

Chemical and Physical Properties

Quantitative data for this compound is scarce in publicly available literature. The following tables summarize the available and calculated data. It is important to note that some of the data are calculated estimates and should be confirmed through experimental validation.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | N,N'-Dibenzyl-3-aminopyrrolidine, N-Benzyl-1-benzylpyrrolidin-3-amine | [4] |

| CAS Number | 108963-20-8 | [4] |

| Molecular Formula | C₁₈H₂₂N₂ | [4] |

| Molecular Weight | 266.38 g/mol | [4] |

| Appearance | Clear liquid | [4] |

| Color | Colorless to Yellow to Green | [4] |

| Density | 1.04 g/cm³ | [4] |

| 1.089 g/cm³ (Calculated) | [5] | |

| Boiling Point | 385.91 °C at 760 mmHg (Calculated) | [5] |

| Flash Point | 145.001 °C (Calculated) | [5] |

| Refractive Index | 1.5680-1.5720 | [4] |

| 1.609 (Calculated) | [5] | |

| Melting Point | Not available | [6] |

| Solubility | Not available | - |

| pKa | Not available | - |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Assignments |

| ¹H NMR | - ~7.2-7.4 ppm (m, 10H): Aromatic protons of the two benzyl groups. - ~3.5-3.8 ppm (s, 2H): Methylene protons of the N-benzyl group attached to the pyrrolidine ring. - ~3.7-3.9 ppm (s, 2H): Methylene protons of the benzyl group attached to the 3-amino nitrogen. - ~2.5-3.5 ppm (m): Protons on the pyrrolidine ring. - ~1.5-2.5 ppm (m): Remaining protons on the pyrrolidine ring and the N-H proton of the secondary amine (which may be broad and its position variable). |

| ¹³C NMR | - ~127-140 ppm: Aromatic carbons of the benzyl groups. - ~50-65 ppm: Carbons of the pyrrolidine ring and the methylene carbons of the benzyl groups. |

| FT-IR | - ~3300-3350 cm⁻¹ (weak-medium): N-H stretch of the secondary amine.[6] - ~3020-3080 cm⁻¹ (medium): Aromatic C-H stretch. - ~2850-2960 cm⁻¹ (medium): Aliphatic C-H stretch. - ~1600, 1495, 1450 cm⁻¹ (medium-strong): Aromatic C=C stretching vibrations. - ~1020-1250 cm⁻¹ (medium): C-N stretching vibrations.[6] |

| Mass Spec (EI) | - m/z 266: Molecular ion (M⁺). - m/z 175: Fragment from cleavage of a benzyl group (M - 91). - m/z 91: Benzyl cation (tropylium ion), likely a base peak. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and efficient method for its preparation is through a two-step process involving the N-benzylation of 3-aminopyrrolidine followed by reductive amination.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Benzylpyrrolidin-3-amine

-

To a solution of 3-aminopyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure 1-benzylpyrrolidin-3-amine.

Step 2: Synthesis of this compound (Reductive Amination)

-

Dissolve 1-benzylpyrrolidin-3-amine (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford this compound.

Reactivity and Chemical Behavior

This compound possesses two nitrogen atoms, a tertiary amine within the pyrrolidine ring and a secondary amine in the side chain. The secondary amine is the more reactive site for further functionalization.

-

Acylation: The secondary amine can readily react with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Further alkylation of the secondary amine is possible, although it may lead to a mixture of products.

-

Salt Formation: As a basic compound, it will react with acids to form the corresponding ammonium salts.

Potential Biological Activity and Signaling Pathways

There is no specific biological data available for this compound in the public domain. However, the pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, and its derivatives have been investigated for various therapeutic applications, including CNS disorders.[1][2]

A Japanese patent has described 3-amino-1-benzylpyrrolidine derivatives as potential intermediates for antipsychotic agents, suggesting that compounds with this core structure may interact with CNS targets.[8] Furthermore, N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as dual serotonin and noradrenaline reuptake inhibitors, highlighting the potential for this scaffold to modulate key neurotransmitter systems.[3]

Given the structural similarities, it is plausible that this compound could exhibit activity at dopamine, serotonin, or other CNS receptors. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for CNS-active drugs.

Caption: Hypothetical signaling pathway for this compound.

Safety and Handling

According to available safety data, this compound is classified as a corrosive substance.[6] It can cause severe skin burns and eye damage.[4][6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[6]

Table 3: Hazard Information

| Hazard Statement | Code |

| Causes severe skin burns and eye damage | H314 |

| Harmful if swallowed | Xn, R22 |

Conclusion and Future Directions

This compound is a chemical entity with limited characterization in the scientific literature. While some basic physical properties are known, a comprehensive understanding of its chemical and biological profile is lacking. The proposed synthetic route via reductive amination offers a practical approach for its preparation, which would enable further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, validated synthesis with complete spectroscopic and physical characterization is necessary.

-

Biological Screening: The compound should be screened against a panel of CNS targets, including dopamine, serotonin, and norepinephrine receptors and transporters, to elucidate its pharmacological profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs would help in understanding the contribution of the benzyl groups and the pyrrolidine core to any observed biological activity.

The structural alerts present in this compound suggest that it is a promising scaffold for the development of novel CNS-active agents. Further research is warranted to unlock its full therapeutic potential.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N'-DIBENZYL-3-AMINOPYRROLIDINE | 108963-20-8 [amp.chemicalbook.com]

- 5. CAS # 108963-20-8, N,1-Dibenzyl-3-Pyrrolidinamine: more information. [ww.chemblink.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. parchem.com [parchem.com]

- 8. This compound | 108963-20-8 | Benchchem [benchchem.com]

An In-depth Technical Guide on N,1-dibenzylpyrrolidin-3-amine (CAS 108936-20-8)

Disclaimer: N,1-dibenzylpyrrolidin-3-amine (CAS 108963-20-8) is a chemical compound for which extensive public domain data is limited. This guide serves as a comprehensive resource based on available information and provides projected methodologies for its synthesis, characterization, and potential biological evaluation based on the properties of structurally related compounds.

Introduction

This compound is a disubstituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals. Its stereochemical complexity and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry. This guide provides a technical overview of this compound, including its physicochemical properties, a proposed synthetic route, standard characterization protocols, and a discussion of its potential, yet unexplored, biological activities.

Physicochemical and Safety Data

While detailed experimental data for this specific compound is scarce, the following information has been compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 108963-20-8 | N/A |

| Molecular Formula | C₁₈H₂₂N₂ | N/A |

| Molecular Weight | 266.38 g/mol | N/A |

| Appearance | Colorless to yellow to green clear liquid | [1][2][3] |

| Density | 1.04 g/cm³ | [1] |

| Refractive Index | 1.5680 - 1.5720 | [1] |

Table 2: Synonyms for this compound

| Synonym |

| N,N'-Dibenzyl-3-aminopyrrolidine |

| N-Benzyl-3-(benzylamino)pyrrolidine |

| N,1-Bis(phenylmethyl)-3-pyrrolidinamine |

| 3-Pyrrolidinamine, N,1-bis(phenylmethyl)- |

Safety Information: This compound is classified as hazardous. It is reported to cause severe skin burns and eye damage (H314).[1][2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Proposed Experimental Protocols

Due to the lack of published, peer-reviewed synthesis and characterization data, the following sections provide detailed, generalized methodologies that a researcher could employ to synthesize and characterize this compound.

A plausible and common method for the synthesis of N-substituted amines is reductive amination. A potential route to this compound could involve a two-step process starting from a suitable pyrrolidine precursor.

Step 1: Monobenzylation of 3-aminopyrrolidine

-

Reaction Setup: To a solution of 3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product, N-benzylpyrrolidin-3-amine, can be purified by column chromatography on silica gel.

Step 2: Dibenzylation

-

Reaction Setup: Dissolve the purified N-benzylpyrrolidin-3-amine (1.0 eq) from Step 1 in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Addition of Base and Alkylating Agent: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq), followed by the addition of benzyl bromide (1.1 eq).

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Final Purification: Purify the crude this compound by column chromatography on silica gel to yield the final product.

Once synthesized, the identity and purity of this compound would need to be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzyl groups, the benzylic methylene protons, and the protons of the pyrrolidine ring. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments. The aromatic region will display signals for the phenyl carbons, and the aliphatic region will show signals for the pyrrolidine and benzylic carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and confirm the overall structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of the neat liquid can be placed between two KBr plates or analyzed using an ATR-FTIR spectrometer.

-

Expected Absorptions: The IR spectrum should exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=C stretching for the aromatic rings (around 1600-1450 cm⁻¹), and C-N stretching vibrations (around 1250-1020 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (267.18 m/z). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Potential Biological Activity and Screening

While no biological data exists for this compound, the pyrrolidine scaffold is present in many centrally active agents. For instance, structurally related N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been investigated as dual serotonin/noradrenaline reuptake inhibitors. This suggests that this compound could potentially interact with monoamine transporters or other CNS targets.

Proposed Initial Biological Screening:

-

Receptor Binding Assays: A primary screen could involve a panel of binding assays for common CNS targets, including dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET), as well as various serotonin and dopamine receptor subtypes.

-

In vitro Functional Assays: If binding is observed, functional assays (e.g., neurotransmitter uptake inhibition assays in synaptosomes or cell lines expressing the transporters) should be conducted to determine if the compound acts as an inhibitor or substrate.

-

ADME-Tox Profiling: Initial in vitro assessment of metabolic stability (using liver microsomes), cell permeability (e.g., PAMPA assay), and cytotoxicity would be crucial to evaluate its drug-like properties.

Conclusion

This compound is a compound with a chemically interesting structure that remains largely unexplored. This guide provides a foundational framework for researchers interested in this molecule, outlining its known properties and offering detailed, plausible protocols for its synthesis and characterization. Furthermore, by drawing parallels with structurally related compounds, a rationale for its potential biological activity and a strategy for its initial screening are proposed. Future research into this and similar pyrrolidine derivatives could uncover novel chemical entities with valuable therapeutic potential.

References

- 1. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 108963-20-8 | Benchchem [benchchem.com]

Technical Guide: Structure Elucidation of N,1-dibenzylpyrrolidin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the structure elucidation of N,1-dibenzylpyrrolidin-3-amine. Due to the limited availability of published data for this specific molecule, this guide presents a robust, hypothetical workflow based on established principles of organic synthesis and spectroscopic analysis. It includes a proposed synthetic route, detailed experimental protocols, and an in-depth analysis of predicted spectroscopic data (NMR, MS, IR) required for unambiguous structure confirmation. All quantitative data are summarized in tables, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound is a heterocyclic compound featuring a pyrrolidine core, a key scaffold in medicinal chemistry due to its prevalence in biologically active molecules.[1] The structure incorporates two benzyl groups attached to the two nitrogen atoms of the 3-aminopyrrolidine framework. The elucidation of such structures is fundamental in chemical synthesis and drug development to ensure identity, purity, and to understand structure-activity relationships. This guide outlines the necessary steps to synthesize and structurally confirm this compound.

Molecular Structure:

-

IUPAC Name: this compound

-

Synonyms: N-benzyl-1-(phenylmethyl)pyrrolidin-3-amine

-

Molecular Formula: C₁₈H₂₂N₂

-

Molecular Weight: 266.38 g/mol

Proposed Synthesis: Reductive Amination

A highly efficient and common method for the synthesis of N-alkylated amines is reductive amination. This approach can be used to form this compound from 3-aminopyrrolidine and benzaldehyde in a one-pot reaction.

Reaction Scheme: (3-Aminopyrrolidine) + 2 (Benzaldehyde) --[NaBH(OAc)₃]--> this compound

This reaction involves the initial formation of imines between the primary and secondary amines of the starting material and two equivalents of benzaldehyde, followed by in-situ reduction by a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final tertiary and secondary amine product.

Experimental Protocols

3.1 Synthesis of this compound

-

Reaction Setup: To a solution of 3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert argon atmosphere, add benzaldehyde (2.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine species.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise to the stirred solution over 20 minutes, controlling any initial exotherm with an ice bath.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine) to yield the pure product.

3.2 Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve ~10-15 mg of the purified product in deuterated chloroform (CDCl₃) for ¹H, ¹³C, and 2D NMR analyses.

-

Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the product in a suitable solvent such as methanol or acetonitrile for analysis by Electrospray Ionization (ESI) Mass Spectrometry.

-

IR Spectroscopy: Analyze a thin film of the neat liquid product on a salt plate (NaCl or KBr) using an FT-IR spectrometer.

Structure Elucidation and Data Analysis

The confirmation of the this compound structure relies on the combined interpretation of data from multiple spectroscopic techniques.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Hypothetical ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | m | 10H | Ar-H (both benzyl groups) |

| 3.68 | s | 2H | N(1)-CH₂ -Ph (pyrrolidine N) |

| 3.59 | s | 2H | N(3)-CH₂ -Ph (side-chain N) |

| 3.10 - 3.20 | m | 1H | CH -3 (pyrrolidine ring) |

| 2.85 - 2.95 | m | 1H | CH -5a (pyrrolidine ring) |

| 2.65 - 2.75 | m | 1H | CH -2a (pyrrolidine ring) |

| 2.50 - 2.60 | m | 1H | CH -5b (pyrrolidine ring) |

| 2.30 - 2.40 | m | 1H | CH -2b (pyrrolidine ring) |

| 2.05 - 2.20 | m | 1H | CH -4a (pyrrolidine ring) |

| 1.70 - 1.85 | m | 1H | CH -4b (pyrrolidine ring) |

| ~1.90 | br s | 1H | NH (secondary amine) |

Hypothetical ¹³C NMR & DEPT-135 Data

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 139.5 | C | Ar-C (quaternary, N(1)-benzyl) |

| 139.2 | C | Ar-C (quaternary, N(3)-benzyl) |

| 128.8 | CH | Ar-C H |

| 128.5 | CH | Ar-C H |

| 127.2 | CH | Ar-C H |

| 60.5 | CH₂ | C -5 (pyrrolidine ring) |

| 58.0 | CH₂ | N(1)-C H₂-Ph (pyrrolidine N) |

| 55.4 | CH | C -3 (pyrrolidine ring) |

| 52.1 | CH₂ | N(3)-C H₂-Ph (side-chain N) |

| 50.8 | CH₂ | C -2 (pyrrolidine ring) |

| 32.5 | CH₂ | C -4 (pyrrolidine ring) |

4.2 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, confirming the connectivity within the pyrrolidine ring (e.g., H-2 with H-3, H-3 with H-4, H-4 with H-5).

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon, confirming the assignments made in the ¹H and ¹³C tables. For example, the proton signal at ~3.15 ppm would correlate with the carbon signal at 55.4 ppm (C-3).

-

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations. Key correlations would include the benzylic protons (3.68 ppm) to the pyrrolidine ring carbons (C-2 and C-5) and to the aromatic quaternary carbon, confirming the attachment of the benzyl group to the pyrrolidine nitrogen.

4.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Hypothetical ESI-MS Data

| m/z | Proposed Identity |

| 267.18 | [M+H]⁺ (Protonated Molecular Ion) |

| 266.17 | [M]⁺• (Molecular Ion) |

| 175.12 | [M - C₇H₇]⁺ (Loss of a benzyl group) |

| 91.05 | [C₇H₇]⁺ (Benzyl cation / Tropylium ion, base peak) |

The fragmentation is dominated by the facile cleavage of the benzyl C-N bond, leading to the highly stable benzyl cation (or its rearranged tropylium isomer) at m/z 91.[2][3][4] This is a characteristic fragmentation pattern for benzylamines.

4.4 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Hypothetical IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3350 | Weak | N-H stretch (secondary amine)[5][6][7] |

| 3020 - 3080 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch |

| 1450 - 1600 | Medium | Aromatic C=C bending |

| 1100 - 1250 | Medium | C-N stretch[6] |

| 690 - 770 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

The presence of a weak N-H stretch and the absence of a C=O band would be key indicators for the successful synthesis. The spectrum for a secondary amine typically shows one N-H band, unlike primary amines which show two.[5][8]

Visualization of Workflow

The following diagram illustrates the logical workflow for the synthesis and structure elucidation of this compound.

Caption: Workflow for Synthesis and Structure Elucidation.

Conclusion

The unambiguous structure elucidation of this compound requires a systematic approach combining chemical synthesis with a suite of modern spectroscopic techniques. A plausible synthesis via reductive amination provides an efficient route to the target compound. Subsequent, detailed analysis of 1D and 2D NMR spectra allows for the complete assignment of the proton and carbon skeleton and confirms the connectivity of the benzyl groups. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation data, while IR spectroscopy verifies the presence of key functional groups. The collective and consistent data from these methods would provide unequivocal proof of the structure of this compound.

References

- 1. This compound | 108963-20-8 | Benchchem [benchchem.com]

- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tutorchase.com [tutorchase.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

An In-depth Technical Guide to the Synthesis of N,N'-Dibenzyl-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic route to N,N'-Dibenzyl-3-aminopyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The core of this guide focuses on the widely applicable and efficient method of reductive amination. Detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in the practical application of this synthesis. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, making the synthesis of its derivatives a critical area of study.[1][2] This document serves as a practical resource for chemists involved in the synthesis of novel molecular entities.

Introduction

The pyrrolidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds and natural products.[2] Its presence in numerous pharmaceuticals underscores the importance of developing efficient and scalable synthetic methods for substituted pyrrolidines. N,N'-Dibenzyl-3-aminopyrrolidine, in particular, serves as a versatile intermediate for the introduction of a dibenzylamino functional group, which can be a key pharmacophore or a precursor to a primary or secondary amine after debenzylation.

The synthesis of this target molecule can be approached through several strategies, with reductive amination being one of the most direct and atom-economical methods.[3] This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is subsequently reduced in situ to the desired amine.[4][5]

Synthetic Pathway: Reductive Amination

The most common and efficient method for the synthesis of N,N'-Dibenzyl-3-aminopyrrolidine is the reductive amination of 3-aminopyrrolidine with two equivalents of benzaldehyde. This reaction proceeds through the formation of imine intermediates which are then reduced to the corresponding amine.

Reaction Scheme

The overall reaction can be depicted as follows:

In a more detailed view, the reaction involves the initial formation of a mono-benzylated intermediate followed by a second benzylation.

Signaling Pathway / Workflow Diagram

Caption: Synthetic workflow for N,N'-Dibenzyl-3-aminopyrrolidine.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of N,N'-Dibenzyl-3-aminopyrrolidine via reductive amination. This protocol is based on established procedures for similar transformations and should be adapted and optimized by the researcher as needed.

Materials and Reagents

-

3-Aminopyrrolidine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrrolidine (1.0 eq).

-

Solvent and Aldehyde Addition: Dissolve the 3-aminopyrrolidine in methanol (approximately 10-20 mL per gram of amine). To this solution, add benzaldehyde (2.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine and di-imine intermediates.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-Dibenzyl-3-aminopyrrolidine.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of N,N'-Dibenzyl-3-aminopyrrolidine. These values are representative and may vary depending on the specific reaction conditions and scale.

| Parameter | Expected Value | Notes |

| Yield | 70-90% | Yields can be optimized by careful control of reaction conditions. |

| Purity | >95% | Purity is typically determined by NMR and/or LC-MS analysis after purification. |

| Molecular Formula | C₁₈H₂₂N₂ | |

| Molecular Weight | 266.38 g/mol | |

| Appearance | Colorless to pale yellow oil |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent. Handle with care and avoid inhalation of dust.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide outlines a robust and efficient method for the synthesis of N,N'-Dibenzyl-3-aminopyrrolidine using reductive amination. The provided experimental protocol and expected quantitative data serve as a valuable starting point for researchers in the field of medicinal chemistry and organic synthesis. The versatility of the pyrrolidine scaffold ensures that the synthesis of its derivatives will remain a significant area of research in the development of new therapeutic agents.

References

physical and chemical properties of N,1-dibenzylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical and chemical properties of N,1-dibenzylpyrrolidin-3-amine (CAS No: 108963-20-8). Due to a notable lack of extensive published experimental data for this specific compound, this document presents a combination of predicted properties and established experimental protocols for the determination of key physical and chemical characteristics of amines. The pyrrolidine scaffold is a significant motif in medicinal chemistry, and derivatives have been investigated for various therapeutic applications, including as antibacterial agents and as intermediates for antipsychotic drugs.[1][2] This guide aims to serve as a foundational resource for researchers and professionals in drug development by outlining the necessary methodologies for a comprehensive evaluation of this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N,1-Dibenzyl-3-pyrrolidinamine, N,N'-Dibenzyl-3-aminopyrrolidine, N-BENZYL-3-(BENZYLAMINO)PYRROLIDINE, N,1-Bis(phenylmethyl)-3-pyrrolidinamine |

| CAS Number | 108963-20-8[3][4] |

| Molecular Formula | C₁₈H₂₂N₂[4] |

| Molecular Weight | 266.38 g/mol [4] |

| Chemical Structure | |

|

Physical Properties

Limited experimentally determined physical property data for this compound is available in the public domain. The following table summarizes predicted and reported values.

| Property | Value | Source |

| Appearance | Clear, colorless to yellow to green liquid | [4] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [5] |

| Boiling Point | 261.5 ± 33.0 °C at 760 mmHg (Predicted) | [5] |

| Refractive Index | 1.5680 - 1.5720 | [4] |

| Melting Point | Not available | |

| Solubility | Not explicitly reported, but amines with high carbon content are generally insoluble in water and soluble in organic solvents.[6] All amines are generally soluble in acidic aqueous solutions.[7][8] | |

| pKa | Not available |

Chemical Properties

As a secondary amine, this compound is expected to exhibit characteristic reactions of this functional group.

-

Basicity: The lone pair of electrons on the nitrogen atoms makes the compound basic. It will react with acids to form the corresponding ammonium salts, which are typically more water-soluble than the free base.[7]

-

Reaction with Nitrous Acid: Secondary amines react with nitrous acid to form N-nitrosamines, which often appear as a yellow oil or solid.[7]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of this compound. The following sections outline standard protocols that can be employed.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.[9][10]

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of about 3 mm.[11]

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns device.[11]

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[9][12]

-

A second, more precise measurement is then performed with a fresh sample, heating at a slower rate (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.[12]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

Solubility Determination

Solubility provides insights into the polarity and potential for formulation of a compound.

-

Water Solubility: Add a small amount of the compound (e.g., 25 mg of solid or 1 drop of liquid) to 0.5 mL of distilled water in a test tube.[13] Agitate the mixture and observe for dissolution. Note whether the substance is soluble or insoluble. If soluble, test the pH of the solution with pH paper. An alkaline pH is indicative of an amine.[13]

-

Acid Solubility: For water-insoluble compounds, add 5% aqueous HCl dropwise to the mixture.[7][13] The formation of a clear solution indicates the formation of a water-soluble amine salt.

-

Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., diethyl ether, dichloromethane, ethanol) by adding a small amount of the compound to the solvent and observing for dissolution.[6]

pKa Determination

The pKa value quantifies the basicity of the amine functional groups.

Methodology: Potentiometric Titration [14][15][16][17]

-

A precisely weighed amount of the compound is dissolved in a suitable solvent, typically water or a mixed solvent system like ethanol-water if the compound is not sufficiently water-soluble.[18]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.[19][20][21][22]

Methodology (Thin Solid Film): [23]

-

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[23]

-

Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[23]

-

Place the salt plate in the sample holder of an IR spectrometer and acquire the spectrum.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.[24][25][26]

-

Sample Preparation: Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[27][30]

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

The chemical shifts, integration of peak areas, and splitting patterns (multiplicity) provide information about the electronic environment, the number of protons, and neighboring protons, respectively.

-

-

¹³C NMR Acquisition:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[32][33][34][35]

-

Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[36] Further dilute an aliquot of this solution.

-

Analysis: Introduce the sample into the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.[34]

-

Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight. The fragmentation pattern can give clues about the structure of the molecule.[34]

Visualizations

Experimental Workflow Diagrams

A generalized workflow for the characterization of this compound.

Logical Relationship for Solubility Testing

Decision tree for determining the solubility characteristics of an amine compound.

Conclusion

This compound is a compound of interest within the broader class of pyrrolidine derivatives, which have shown potential in pharmaceutical applications. However, there is a significant gap in the publicly available, experimentally verified physicochemical data for this specific molecule. This guide provides a compilation of the limited available information and outlines the standard, validated experimental protocols necessary to fully characterize its physical and chemical properties. The methodologies described herein will enable researchers to generate the data required for a comprehensive understanding of this compound, which is essential for its potential development in medicinal chemistry and other scientific endeavors. Further research is warranted to explore its biological activity and pharmacological profile.[1]

References

- 1. This compound | 108963-20-8 | Benchchem [benchchem.com]

- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. N,N'-DIBENZYL-3-AMINOPYRROLIDINE | 108963-20-8 [amp.chemicalbook.com]

- 5. 1-Benzylpyrrolidin-3-amine | CAS#:18471-40-4 | Chemsrc [chemsrc.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. chemhaven.org [chemhaven.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. thinksrs.com [thinksrs.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. uregina.scholaris.ca [uregina.scholaris.ca]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. pubs.acs.org [pubs.acs.org]

- 20. webassign.net [webassign.net]

- 21. Infrared Spectroscopy in Organic Chemistry | Algor Cards [cards.algoreducation.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 25. scribd.com [scribd.com]

- 26. NMR Spectroscopy [www2.chemistry.msu.edu]

- 27. benchchem.com [benchchem.com]

- 28. chem.uiowa.edu [chem.uiowa.edu]

- 29. books.rsc.org [books.rsc.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. bhu.ac.in [bhu.ac.in]

- 32. fiveable.me [fiveable.me]

- 33. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. m.youtube.com [m.youtube.com]

- 36. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

N,1-dibenzylpyrrolidin-3-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,1-dibenzylpyrrolidin-3-amine is a disubstituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle, is a cornerstone scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This structural motif is present in a wide array of natural products, pharmaceuticals, and key biological molecules, including the amino acids proline and hydroxyproline. While the broader class of pyrrolidine derivatives has been extensively studied and incorporated into numerous drugs, specific research and detailed experimental data on this compound are limited in publicly available literature. This guide provides a summary of its known properties and outlines a plausible synthetic approach and general context for its relevance in drug discovery.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined, providing a baseline for its characterization and potential application in further research.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂N₂ | [1] |

| Molecular Weight | 266.38 g/mol | [1] |

| CAS Number | 108963-20-8 | [1] |

| Synonyms | N,1-Dibenzyl-3-pyrrolidinamine, N-Benzyl-3-(benzylamino)pyrrolidine, N,1-Bis(phenylmethyl)-3-pyrrolidinamine | [1] |

Synthesis and Experimental Protocols

Plausible Synthetic Route: Reductive Amination

A likely pathway for the synthesis of this compound is the reductive amination of 1-benzylpyrrolidin-3-one with benzylamine.

Reaction Scheme:

1-benzylpyrrolidin-3-one + Benzylamine → [Imine Intermediate] --(Reducing Agent)--> this compound

Generalized Experimental Protocol

-

Step 1: Imine Formation: To a solution of 1-benzylpyrrolidin-3-one in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane), an equimolar amount of benzylamine is added. The reaction mixture may be stirred at room temperature to facilitate the formation of the imine intermediate. The removal of water, for example by using molecular sieves, can drive the reaction towards the imine.

-

Step 2: Reduction: A reducing agent is then added to the reaction mixture. A mild reducing agent such as sodium borohydride (NaBH₄) or a more selective agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is typically used to reduce the imine to the secondary amine.

-

Step 3: Work-up and Purification: After the reaction is complete, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, typically by column chromatography, to yield the final this compound.

Below is a conceptual workflow for this synthetic approach.

Caption: Plausible synthetic workflow for this compound via reductive amination.

Biological Activity and Signaling Pathways

There is currently a notable lack of published data on the specific biological activity and pharmacological profile of this compound. Consequently, there are no described signaling pathways associated with this particular molecule.

However, the broader family of substituted 3-aminopyrrolidines has been investigated for various therapeutic applications. For instance, certain derivatives have been explored as potential antibacterial agents. The structural features of this compound, specifically the presence of two benzyl groups, suggest it could be investigated for interactions with targets that have hydrophobic binding pockets. The pyrrolidine scaffold itself is a key component in a multitude of drugs targeting the central nervous system, among other areas.

Future research could focus on screening this compound against a variety of biological targets to elucidate its potential therapeutic value. Based on the activities of analogous compounds, areas of interest could include CNS disorders and infectious diseases.

Conclusion

This compound is a compound with a well-defined chemical structure but limited publicly available data regarding its synthesis, characterization, and biological function. The pyrrolidine core suggests its potential as a scaffold in drug discovery. The information and generalized synthetic protocol provided in this guide are intended to serve as a foundation for researchers and scientists interested in exploring the properties and potential applications of this and related molecules. Further experimental investigation is necessary to fully characterize its physicochemical properties and to determine its pharmacological profile.

References

The Biological Landscape of N,1-dibenzylpyrrolidin-3-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N,1-dibenzylpyrrolidin-3-amine scaffold represents a versatile and promising framework in medicinal chemistry. Analogs derived from this core structure have demonstrated significant biological activities, primarily targeting the central nervous system, with a notable emphasis on dopamine receptor modulation. This technical guide provides a comprehensive overview of the biological activities of these analogs, presenting key quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways. While the parent compound, this compound, is not extensively studied, its structural analogs have paved the way for the development of potent and selective therapeutic candidates.

Quantitative Biological Activity Data

The biological activity of this compound analogs has been predominantly evaluated for their interaction with dopamine receptors, particularly the D2 and D4 subtypes. Additionally, related structures have been investigated for their potential as cytotoxic agents. The following tables summarize the key quantitative data from these studies.

Table 1: Dopamine Receptor Binding Affinity of this compound Analogs

A series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides has been synthesized and evaluated for their antagonist activity at human dopamine D4 and D2 receptors. These compounds generally exhibit high affinity and selectivity for the D4 receptor.

| Compound ID | Structure | hD4 Ki (nM) | hD2 Ki (nM) | α1 Ki (nM) | Selectivity (D2/D4) |

| 8a | N-(1-benzylpyrrolidin-3-yl)-4-chlorobenzamide | 1.5 | 150 | 200 | 100 |

| 8b | N-(1-benzylpyrrolidin-3-yl)-3-chlorobenzamide | 2.2 | 250 | 300 | 114 |

| 8c | N-(1-benzylpyrrolidin-3-yl)-4-methoxybenzamide | 3.1 | 400 | >1000 | 129 |

| 8d | N-(1-benzylpyrrolidin-3-yl)-4-methylbenzamide | 4.5 | 600 | 800 | 133 |

Data sourced from studies on N-(1-benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists.

Table 2: Cytotoxic Activity of 1-benzylpyrrolidin-3-ol Analogs

Structurally related 1-benzylpyrrolidin-3-ol analogs have been assessed for their cytotoxic effects against various human cancer cell lines. The data is presented as the concentration required for 50% inhibition of cell growth (IC50).

| Compound ID | Target Cell Line | IC50 (µM) |

| 5j | HL-60 (Human promyelocytic leukemia) | 8.5 |

| 5p | HL-60 (Human promyelocytic leukemia) | 10.2 |

| 5j | A549 (Human lung carcinoma) | > 50 |

| 5p | A549 (Human lung carcinoma) | > 50 |

| 5j | MCF-7 (Human breast adenocarcinoma) | > 50 |

| 5p | MCF-7 (Human breast adenocarcinoma) | > 50 |

Data from in vitro evaluation of 1-benzylpyrrolidin-3-ol analogues as apoptotic agents.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D4 receptors.

a) Materials:

-

HEK293 cells stably expressing human D2 or D4 receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 5 mM KCl, and 120 mM NaCl.

-

Radioligand: [³H]-Spiperone for D2 receptors, [³H]-YM-09151-2 for D4 receptors.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compounds (this compound analogs) at varying concentrations.

-

Scintillation cocktail and a liquid scintillation counter.

b) Procedure:

-

Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in the same buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.

-

Incubation: Incubate the plates at room temperature for 90 minutes.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the cytotoxic effects of the analogs on cancer cell lines.

a) Materials:

-

Human cancer cell lines (e.g., HL-60).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compounds (1-benzylpyrrolidin-3-ol analogs) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 20% SDS in 50% DMF).

-

96-well microplates and a microplate reader.

b) Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using a dose-response curve.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates.[4]

a) Materials:

-

Cell lysates from cells treated with test compounds.

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT).

-

Caspase-3 substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

-

96-well microplate and a microplate reader.

b) Procedure:

-

Cell Lysis: Lyse the treated and untreated cells using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add cell lysate to the assay buffer.

-

Substrate Addition: Initiate the reaction by adding the caspase-3 substrate Ac-DEVD-pNA to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Reading: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

-

Data Analysis: Compare the absorbance values of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are mediated through their interaction with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.

Dopamine D4 Receptor Antagonist Signaling Pathway

This compound analogs that act as D4 receptor antagonists block the downstream signaling cascade initiated by dopamine. This typically involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Caption: Dopamine D4 Receptor Antagonist Signaling Pathway.

Apoptosis Induction Pathway via Caspase-3 Activation

Certain analogs of 1-benzylpyrrolidin-3-ol induce apoptosis, or programmed cell death, in cancer cells. This process culminates in the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to cell death.

Caption: Apoptosis Induction via Caspase-3 Activation.

Experimental Workflow for In Vitro Biological Evaluation

The following diagram illustrates a typical workflow for the initial in vitro characterization of novel this compound analogs.

Caption: Experimental Workflow for In Vitro Evaluation.

References

An In-Depth Technical Guide to N,1-dibenzylpyrrolidin-3-amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, facilitating selective interactions with a variety of biological targets. This guide focuses on a specific, yet underexplored, class of these compounds: N,1-dibenzylpyrrolidin-3-amine derivatives. While direct research on this particular scaffold is limited, this document consolidates available information on structurally related analogs to provide a comprehensive overview of their potential synthesis, biological activities, and therapeutic applications. By examining the structure-activity relationships of closely related compounds, we can infer the potential of this compound derivatives as valuable starting points for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Significance of the Pyrrolidine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the design and discovery of new drugs.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is a particularly important motif found in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its non-planar, flexible nature provides a three-dimensional framework that can be exploited to achieve high binding affinity and selectivity for biological targets.[1][2]

The this compound core features two key points for diversification: the pyrrolidine nitrogen (N-1) and the exocyclic amine at the 3-position. The benzyl groups confer lipophilicity, which can influence pharmacokinetic properties such as blood-brain barrier penetration.[3] This structural framework suggests that derivatives could be tailored to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and transporters in the CNS. Indeed, a Japanese patent has noted the potential of 3-amino-1-benzylpyrrolidine derivatives as intermediates for antipsychotic agents.[1]

Synthetic Strategies

While specific synthetic routes for a wide range of this compound derivatives are not extensively documented, methodologies for analogous substituted pyrrolidines can be adapted. A common approach involves the use of donor-acceptor cyclopropanes reacting with primary amines like benzylamine to form substituted pyrrolidin-2-ones, which can be further modified.[4] Another versatile method is the reductive amination of a suitable ketone precursor.

A plausible synthetic workflow for generating a library of this compound derivatives is outlined below. This process would start from a commercially available or readily synthesized N-benzyl-3-pyrrolidinone.

Key Experimental Protocol: Reductive Amination

The following is a representative, hypothetical protocol for the synthesis of the core this compound scaffold based on standard reductive amination procedures.

Materials:

-

N-Benzyl-3-pyrrolidinone

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of N-benzyl-3-pyrrolidinone (1.0 eq) in dichloroethane, add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Potential Biological Activities and Therapeutic Targets

Based on the biological activities of structurally similar pyrrolidine derivatives, this compound analogs hold promise in several therapeutic areas. The primary focus appears to be on CNS disorders due to the lipophilic nature of the benzyl groups, which may facilitate crossing the blood-brain barrier.[3]

Central Nervous System Agents

The structural similarity of the 3-aminopyrrolidine core to neurotransmitters suggests potential interactions with various CNS receptors and transporters.

-

Serotonin and Noradrenaline Reuptake Inhibition: A study on N-benzyl-N-(pyrrolidin-3-yl)carboxamides revealed that these compounds can act as dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors.[5] This dual activity is a validated mechanism for antidepressant medications. It is plausible that modifications of the 3-amino group of the this compound scaffold could yield potent monoamine reuptake inhibitors.

-

Dopamine Receptor Modulation: The pyrrolidine scaffold is present in ligands targeting dopamine receptors. While direct evidence is lacking for the dibenzyl derivatives, the general applicability of the 3-aminopyrrolidine core as a scaffold for CNS agents suggests that these compounds could be explored for their affinity towards dopamine D2/D3 receptors, which are implicated in psychosis and addiction.

Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione have been shown to possess significant anticonvulsant properties.[6] Although structurally different from the 3-amino derivatives, this highlights the general potential of the pyrrolidine ring in developing antiepileptic drugs. The mechanism of action for some of these analogs involves interaction with voltage-gated sodium and L-type calcium channels.[6]

Antimicrobial Activity

Certain N-benzyl derivatives of heterocyclic compounds have demonstrated antimicrobial activity.[7][8] For instance, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized and screened for their antibacterial effects.[7] This suggests that this compound derivatives could be investigated as potential antimicrobial agents.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound derivatives is not available, we can extrapolate from related series of compounds.

From studies on related N-substituted piperidines and pyrrolidines, the following SAR principles can be inferred:

-

Substitution on the Benzyl Rings: The electronic nature and position of substituents on the aromatic rings of the benzyl groups are likely to significantly influence biological activity. For instance, in a series of N-benzyl piperidines targeting monoamine transporters, ortho and meta substitutions on the N-benzyl ring modulated affinity and selectivity for the dopamine, serotonin, and norepinephrine transporters.[9]

-

Modification of the 3-Amino Group: The nature of the substituent on the 3-amino group is critical. Converting the amine to an amide or sulfonamide, as seen in N-benzyl-N-(pyrrolidin-3-yl)carboxamides, can lead to potent dual serotonin/noradrenaline reuptake inhibitors.[5] This position offers a key handle for modulating the pharmacological profile.

-